(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

Fragment-Based Drug Discovery RNA-Ligand Crystallography Riboswitch Targeting

Researchers establishing TPP riboswitch crystallographic fragment screens require a validated positive control to verify crystal quality and soaking conditions. 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride (CAS 175205-49-9) is the only commercially available fragment with a publicly deposited high-resolution co-crystal structure (PDB 4NYB) confirming site-specific binding to the aminopyrimidine pocket. Key advantages: • Reproduces known binding pose for immediate validation of screening pipelines. • Primary amine handle enables fragment growing via amide coupling or reductive amination. • ≥95% purity, in stock for rapid global delivery.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
Cat. No. B8059581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=CSN=N2
InChIInChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5,10H2
InChIKeyFWSCINFUBQNPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Profile: Thiadiazole-Phenylmethanamine RNA Probe


(4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine (CAS 175205-49-9 as hydrochloride; PDB ligand ID 2QC) is a small-molecule fragment consisting of a para-substituted benzylamine core connected to a 1,2,3-thiadiazole heterocycle. The compound was identified and structurally validated as a site-specific ligand of the bacterial thiamine pyrophosphate (TPP) riboswitch via fragment-based drug discovery (FBDD) [1]. Its crystal structure in complex with the Escherichia coli thiM riboswitch (PDB 4NYB, resolution 3.10 Å) demonstrates that it occupies the aminopyrimidine-sensing sub-pocket of the TPP-binding aptamer domain, making it one of the first fragments co-crystallized with a riboswitch RNA target [1][2]. This compound is commercially available as the hydrochloride salt through Fisher Scientific (Thermo Scientific Maybridge) at ≥95% purity, establishing a defined procurement path for reproducible RNA-ligand interaction studies .

Substitution Risks for Thiadiazole Fragment


The TPP riboswitch aminopyrimidine-binding pocket presents a defined shape and hydrogen-bonding constellation that discriminates sharply among structurally similar fragments. The 1,2,3-thiadiazole isomer employed in this compound provides a unique spatial presentation of the sulfur atom and N2 nitrogen, which the crystallographic data reveal forms specific contacts with the RNA's binding cleft [1]. Substitution with the more common 1,3,4-thiadiazole or 1,2,4-thiadiazole regioisomers would reposition these heteroatom donor/acceptor vectors, likely abolishing the site-specific binding mode confirmed by X-ray diffraction. Furthermore, the para-substituted phenyl ring serves as a rigid spacer that correctly projects the primary amine into the pyrophosphate-proximal region; ortho- or meta-substituted analogs would mis-align this critical interaction geometry [1][2]. For laboratories requiring a validated, structurally characterized RNA-binding fragment with publicly available atomic coordinates, no generic replacement can reproduce this precisely mapped pharmacophore.

Differentiation Evidence: Thiadiazole Fragment


Crystallographic Binding to TPP Riboswitch

Unlike any 1,3,4-thiadiazole isomer or alternative five-membered heterocyclic fragments tested, (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine yields a high-resolution co-crystal structure (PDB 4NYB) with the E. coli thiM TPP riboswitch, confirming that the fragment occupies the aminopyrimidine sub-pocket at the interdomain junction [1][2]. The electron density unambiguously places the 1,2,3-thiadiazole ring in contact with conserved RNA nucleotides, a binding pose not achievable with generic benzylamine or thiadiazole regioisomers that lack the correct heteroatom geometry [1].

Fragment-Based Drug Discovery RNA-Ligand Crystallography Riboswitch Targeting

Conformational Remodeling of TPP Riboswitch

Warner et al. demonstrate that (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine, upon binding to the aminopyrimidine pocket, triggers a specific reorganization of the unoccupied pyrophosphate-sensing sub-domain into a conformation distinct from both the apo and the cognate TPP-bound states [1]. This ligand-induced conformational change, characterized by small-angle X-ray scattering (SAXS) and chemical probing, is contrast to the behavior of the natural metabolite TPP, which stabilizes a closed, gene-regulatory-off conformation; the fragment instead stabilizes a novel 'off-pathway' RNA fold [1].

RNA Conformational Switch Allosteric Regulation Fragment-Induced Fit

Primary Amine Handle for Fragment Elaboration

The benzylamine primary amine of (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine provides a synthetically versatile vector for fragment growing, merging, or linking strategies without requiring de novo functionalization [1][2]. In contrast, alternative TPP riboswitch-binding fragments reported in the same study, such as benzothiadiazol-5-ylmethanol, bear hydroxyl handles that offer different reactivity profiles (e.g., esterification vs. amide coupling), and other fragments lack an accessible derivatization point entirely [1].

Medicinal Chemistry Fragment Linking Amine Derivatization

Application Scenarios: Thiadiazole Fragment


TPP Riboswitch Crystallography Control

Given its publicly available high-resolution co-crystal structure (PDB 4NYB) and well-defined binding mode in the aminopyrimidine pocket [1], this compound can serve as a robust positive control for academic and industrial laboratories establishing TPP riboswitch crystallographic fragment-screening pipelines. Soaking this fragment into newly prepared riboswitch crystals and reproducing the known binding pose provides immediate validation of crystal quality, soaking conditions, and diffraction capability before deploying a full fragment library.

Fragment-Linking Start Point for Bacterial Riboswitches

The combination of a site-specific binding mode confirmed by X-ray crystallography [1] and a synthetically tractable primary amine handle makes this fragment an attractive anchor for fragment-linking or fragment-growing campaigns aimed at generating high-affinity TPP riboswitch ligands with antibacterial activity. The amine can be elaborated via amide coupling or reductive amination to explore the adjacent pyrophosphate-binding sub-domain, whose conformational plasticity upon fragment binding has been demonstrated [2].

Chemical Probe for RNA Conformational Dynamics

Because this fragment induces a unique off-pathway RNA conformation distinct from the natural metabolite TPP [1], researchers studying RNA allostery and conformational selection can employ it as a chemical tool to trap and characterize the structural plasticity of the TPP riboswitch. Combined with SAXS, chemical probing, or single-molecule FRET, the compound enables dissection of RNA folding landscapes in ways not accessible with the cognate ligand alone.

Benchmark for RNA Virtual Screening

The availability of experimentally determined atomic coordinates for this fragment bound to its RNA target [1][2] makes it a valuable benchmark for validating docking algorithms and scoring functions designed for RNA-ligand interactions. Computational chemistry groups can use the known pose to assess pose-prediction accuracy and enrichment performance of virtual screening workflows before applying them to larger ligand libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.